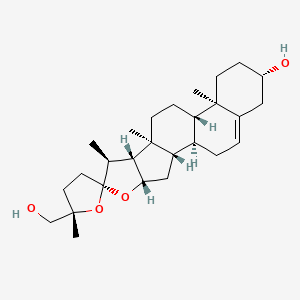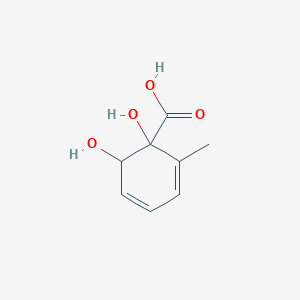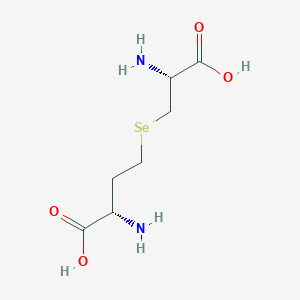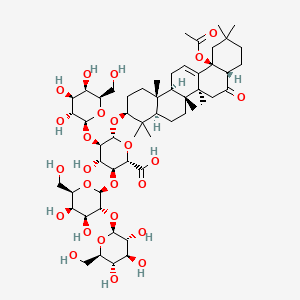![molecular formula C16H25NO B1197660 3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol](/img/structure/B1197660.png)
3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Picenadol, also known as LY-97435, is a 4-phenyl piperidine derivative that was developed by Eli Lilly in the 1970s. It is an opioid analgesic drug with similar efficacy to pethidine (meperidine). Picenadol is unique because it exists as a racemic mixture of two enantiomers: one is a pure μ-opioid agonist, while the other is an antagonist. This combination results in a mixed agonist-antagonist profile with relatively low abuse potential and minimal κ-opioid activity .
準備方法
Picenadol can be synthesized through various routes. One method involves the alkylation of a metallo enamine intermediate, followed by stereoselective reduction. Another method includes the use of substituted formamidine and N-iminomethyl piperidine . The industrial production of picenadol typically involves these synthetic routes, optimized for large-scale manufacturing.
化学反応の分析
Picenadol undergoes several types of chemical reactions, including:
Oxidation: Picenadol can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Picenadol can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane and ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions include various derivatives of picenadol with modified pharmacological properties .
科学的研究の応用
Picenadol has been investigated for various scientific research applications, including:
Chemistry: Used as a model compound for studying opioid receptor interactions and enantiomeric separation techniques.
Biology: Employed in research on pain management and opioid receptor pharmacology.
Medicine: Investigated for its analgesic properties in clinical settings, particularly in obstetrics and dentistry.
Industry: Utilized in the development of new opioid analgesics with improved safety profiles.
作用機序
Picenadol exerts its effects through its interaction with opioid receptors. The (3S,4R) enantiomer acts as a μ-opioid agonist, binding to and activating these receptors, leading to analgesic effects. The (3R,4S) enantiomer, on the other hand, acts as an antagonist, blocking the receptors and preventing activation. This mixed agonist-antagonist profile results in effective pain relief with a lower risk of abuse and side effects compared to other opioids .
類似化合物との比較
Picenadol is often compared to other opioid analgesics such as pethidine (meperidine) and pentazocine. Unlike pethidine, picenadol has a mixed agonist-antagonist profile, which reduces its abuse potential. Compared to pentazocine, picenadol has minimal κ-opioid activity, which reduces the risk of psychotomimetic effects. Other similar compounds include ketobemidone and nalbuphine, which also exhibit mixed agonist-antagonist properties .
特性
分子式 |
C16H25NO |
|---|---|
分子量 |
247.38 g/mol |
IUPAC名 |
3-[(3R,4S)-1,3-dimethyl-4-propylpiperidin-4-yl]phenol |
InChI |
InChI=1S/C16H25NO/c1-4-8-16(9-10-17(3)12-13(16)2)14-6-5-7-15(18)11-14/h5-7,11,13,18H,4,8-10,12H2,1-3H3/t13-,16-/m0/s1 |
InChIキー |
RTOHPIRUUAKHOZ-BBRMVZONSA-N |
異性体SMILES |
CCC[C@@]1(CCN(C[C@@H]1C)C)C2=CC(=CC=C2)O |
正規SMILES |
CCCC1(CCN(CC1C)C)C2=CC(=CC=C2)O |
同義語 |
Lilly 150720 LY 136595 LY 136596 LY 150720 LY 97435 LY 97436 LY-150720 picenadol picenadol hydrochloride, (trans)-(+)-isomer picenadol hydrochloride, (trans)-(+-)-isomer picenadol hydrochloride, (trans)-(-)-isomer picenadol, (trans)-(+)-isomer picenadol, (trans)-(-)-isome |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




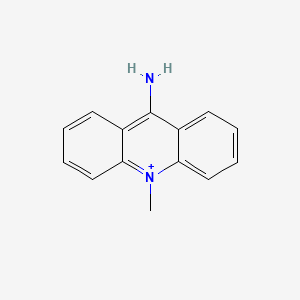

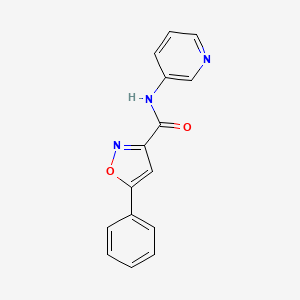
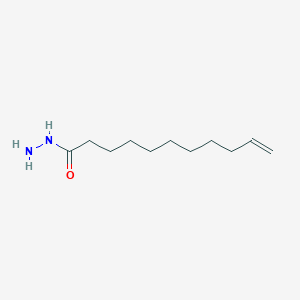
![2-[2-[2-(2-Aminophenoxy)ethoxy]ethoxy]aniline](/img/structure/B1197584.png)


